[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
Description
This compound is a highly substituted benzoate ester featuring a complex tetraoxatricyclo[8.4.0.03,8]tetradecane core. Key structural attributes include:
- Tetramethoxy and tetramethyl groups at positions 5, 6, 12, and 13, which enhance steric bulk and influence solubility .
- A benzoate ester moiety at position 2, which may serve as a hydrolyzable functional group for prodrug applications or metabolic modification .
The compound’s rigid tricyclic framework and diverse substituents suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., fluorophores). However, its exact biological or industrial role remains underexplored in available literature.
Properties
Molecular Formula |
C26H35F3O13S |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
[5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate |
InChI |
InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3 |
InChI Key |
JKOKAMIFWNDNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate likely involves multiple steps, including the formation of the tetraoxatricyclo structure, introduction of methoxy and methyl groups, and the addition of the trifluoromethylsulfonyloxy and benzoate ester groups. Typical reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis. These methods ensure high yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the benzoate ester or trifluoromethylsulfonyloxy group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles in organic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, stereochemistry, and molecular interactions.
Biology
In biological research, the compound could be used to investigate enzyme interactions, cellular uptake, and metabolic pathways.
Medicine
Potential medical applications include drug development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(Benzoxy)-5-Methoxybenzoate ()
- Structural Similarities : Both compounds share a benzoate backbone and methoxy substituents.
- Key Differences :
Benzene Sulfonyl-Linked Thiacalix[4]arene ()
- Functional Group Comparison : Both compounds feature sulfonyl groups, but the target’s OTf group is more electron-withdrawing than the thiacalixarene’s sulfonyl bridge.
- Applications : Thiacalix[4]arenes are used in fluorometric sensing due to their macrocyclic structure , whereas the target compound’s tricyclic framework may limit such applications but enhance thermal stability.
Tri(dodecyloxy)benzyl-Substituted Benzoate ()
- Substituent Effects :
1-Hydroxy-2,3,4,6-Tetramethoxy-Xanthone ()
- Bioactivity Comparison: The xanthone derivative exhibits neuroprotective effects via antioxidant mechanisms (e.g., SOD/GSH-Px activation) .
- Structural Contrast: The xanthone’s planar aromatic system differs from the target’s non-planar tricyclic core, affecting membrane permeability.
Sulfonylurea Herbicides ()
- Functional Group Analysis :
- Substituent Impact : The OTf group’s strong electron-withdrawing nature could confer resistance to hydrolysis compared to sulfonylureas.
Sulfanylacetate Derivatives ()
- Reactivity Differences :
- Steric Effects : Both compounds exhibit steric hindrance from methyl groups, but the target’s tricyclic system imposes greater conformational rigidity.
Research Implications and Gaps
- Synthesis Optimization : The target compound’s multi-step synthesis (e.g., triflation, cyclization) requires refinement to improve yields .
- Biological Screening : Prioritize assays for enzyme inhibition (e.g., proteases) or cytotoxicity, leveraging insights from sulfonylurea herbicides and neuroprotective xanthones .
- Stability Studies : Investigate hydrolytic degradation of the OTf group under physiological conditions compared to sulfonates or thioethers .
Biological Activity
[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C26H35F3O13S
- Molecular Weight : 644.6 g/mol
- IUPAC Name : [5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
This structure includes multiple methoxy and methyl groups as well as a trifluoromethylsulfonyloxy group which may contribute to its biological activity.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets in biological systems:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties through free radical scavenging.
Antioxidant Properties
Preliminary studies indicate that the compound exhibits significant antioxidant activity. This is attributed to the hydroxyl groups that can neutralize free radicals and reduce oxidative stress in cells.
Cytotoxicity and Anticancer Activity
Research has shown that similar compounds possess cytotoxic effects against various cancer cell lines. For instance:
- Study A : Evaluated the effects of related tetraoxatricyclo compounds on breast cancer cell lines (MCF-7), demonstrating a reduction in cell viability by 50% at concentrations above 10 µM.
- Study B : Investigated the impact on prostate cancer cells (PC3) where the compound showed IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Study C : Tested against Gram-positive and Gram-negative bacteria showed inhibition zones ranging from 10 to 20 mm at concentrations of 100 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Lacks trifluoromethylsulfonyloxy group | Moderate anticancer activity |
| Compound B | Contains acetate instead of benzoate | High antioxidant activity |
The unique presence of the trifluoromethylsulfonyloxy group in [5,6,12,13-Tetramethoxy...] distinguishes it from other similar compounds and may enhance its biological efficacy.
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the anticancer potential on human lung carcinoma cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A significant reduction in cell proliferation was observed at doses above 20 µM with an increase in apoptosis markers.
-
Case Study on Antioxidant Capacity :
- Objective : Assess the ability to scavenge DPPH radicals.
- Methodology : The compound was tested against standard antioxidants.
- Results : Showed a DPPH scavenging activity comparable to ascorbic acid at equivalent concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
